(R)-chloromethyl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as Boc-AAILs, have been studied. For instance, the distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .Scientific Research Applications
Synthesis of Amino Acid Derivatives : This compound has been utilized in the synthesis of various amino acid derivatives. For example, Nevalainen and Koskinen (2001) described its hydrogenation to produce a precursor of trans-4-methylproline (Nevalainen & Koskinen, 2001). Similarly, Davies, Fenwick, and Ichihara (1997) used it for the asymmetric synthesis of unsaturated β-amino acid derivatives (Davies, Fenwick, & Ichihara, 1997).
Pharmaceutical Intermediate Development : Thaisrivongs et al. (1987) utilized this compound in the synthesis of renin inhibitory peptides, specifically for the preparation of angiotensinogen transition-state analogues (Thaisrivongs et al., 1987). Another study by Thaisrivongs et al. (1987) described the preparation of difluoro-beta-aminodeoxystatine-containing renin inhibitory peptides using a similar process (Thaisrivongs et al., 1987).
Synthesis of Natural Product Intermediates : Hamad and Schinzer (2000) reported the synthesis of (R) and (S) of 2-Methyl-3-oxa-5-(tert-butyldiphenylsilyloxyl)methylpentanoate and 2-Methyl-3-oxa-5-(tert-butyldimethylsilyloxyl)methylpentanoate, useful for synthesizing different natural products such as epothilones (Hamad & Schinzer, 2000).
Development of Biologically Active Substances : Hashiguchi, Kawada, and Natsugari (1992) used baker's yeast reduction of N-protected methyl 4-amino-3-oxopentanoates to afford biologically active substances like sperabillin C and (R)-GABOB (Hashiguchi, Kawada, & Natsugari, 1992).
Polymer Synthesis : Gao, Sanda, and Masuda (2003) discussed the synthesis and polymerization of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, which are important for studying the properties of formed polymers (Gao, Sanda, & Masuda, 2003).
properties
IUPAC Name |
chloromethyl (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO4/c1-8(2)6-9(10(15)17-7-13)14-11(16)18-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUNOMDZDLQYKC-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCCl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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